molecular formula C16H18N4O3S B11025023 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide

1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11025023
M. Wt: 346.4 g/mol
InChI Key: BJCMDQXCIMUCAH-UHFFFAOYSA-N
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Description

1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxyphenyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.

    Coupling with Piperidine: The resulting thiadiazole intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Thiadiazole Ring

The 1,2,3-thiadiazole moiety undergoes characteristic reactions:

  • Oxidation : Thiadiazole rings are susceptible to oxidation, often using agents like hydrogen peroxide, leading to sulfones or other oxidized derivatives.

  • Nucleophilic substitution : The reactive sulfur atom facilitates substitution reactions, particularly at the 5-position.

Piperidine-4-Carboxamide Group

The amide group participates in:

  • Hydrolysis : Converts amides to carboxylic acids under acidic or basic conditions.

  • Alkylation : The carbonyl group may act as an electrophilic site for nucleophilic attacks, enabling alkylation or acylation.

Carbonyl Group

The carbonyl bridge between thiadiazole and piperidine allows:

  • Reduction : Reduction to form secondary alcohols or amines using reagents like sodium borohydride.

  • Enolate formation : Potential for enolate chemistry under basic conditions, enabling further derivatization.

Comparative Reaction Analysis

Reaction Type Target Compound Similar Compounds Key Differences
Amide Hydrolysis Produces carboxylic acidPiperazine derivatives (Source)Piperazine analogs may show faster hydrolysis due to structural rigidity
Oxidation Forms thiadiazole sulfonesThiadiazole derivatives (Source )Thiadiazole oxidation is more pronounced in electron-deficient systems
Nucleophilic Substitution Occurs at thiadiazole S-atomTriazole derivatives (Source )Thiadiazoles exhibit higher reactivity due to sulfur’s electrophilicity

Thiadiazole Formation

The thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with acid chlorides, followed by oxidation. This step establishes the heterocyclic core critical for subsequent reactions.

Amide Bond Reactivity

The amide group participates in hydrolysis via nucleophilic attack by water or alcohol, facilitated by acidic/basic conditions. This reaction pathway is common in peptide chemistry and drug modification.

Key Research Findings

  • Selective reactivity : Thiadiazole derivatives often exhibit selective oxidation or substitution due to the sulfur atom’s electronic properties .

  • Functional group synergy : The combination of thiadiazole and piperidine-carboxamide groups enhances reactivity compared to simpler analogs.

  • Application relevance : Oxidized or modified derivatives show potential in medicinal chemistry, particularly in drug discovery targeting enzymatic pathways .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step reactions that utilize readily available reagents. The process may include the formation of the thiadiazole ring followed by the introduction of the piperidine moiety.

Synthetic Route Overview

  • Step 1: Formation of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole.
  • Step 2: Reaction with piperidine derivatives to form the final carboxamide structure.

This synthetic pathway has been optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization .

Biological Activities

The compound has been evaluated for various biological activities, particularly its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

In silico studies have indicated that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation . The molecular docking studies suggest that this compound could be a lead structure for developing novel anti-inflammatory drugs.

Anticancer Potential

Recent research has demonstrated that derivatives of piperidine compounds exhibit promising anticancer activity. The compound's structural features may enhance its interaction with cancer cell pathways, leading to apoptosis in tumor cells. In vitro studies have shown that related compounds with similar scaffolds exhibit low IC50 values against various cancer cell lines .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

StudyFindings
Aziz-ur-Rehman et al., 2018Investigated piperidine derivatives as anticancer agents; compounds showed significant cytotoxicity against cancer cell lines .
MDPI Journal ArticleReported on the anti-inflammatory properties of thiadiazole derivatives; highlighted the potential for further optimization .

These findings underscore the importance of exploring the diverse applications of this compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:

Biological Activity

1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring linked to a thiadiazole moiety, which is known for its diverse biological activities. The methoxyphenyl group enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The following table summarizes key findings regarding the cytotoxic effects of related compounds:

CompoundCancer Cell Lines TestedIC50 (µg/mL)Reference
This compoundA549, SK-MEL-2TBDTBD
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleMCF7, HT-290.28 - 0.52
Cinnamic acid derivative with thiadiazoleMCF7, A5490.28 - 0.52

Key Findings:

  • Cytotoxicity: Compounds containing the thiadiazole ring have shown significant cytotoxic effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and breast cancers (MCF7) .
  • Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through caspase activation and inhibition of tubulin polymerization .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives:

  • Activity: Compounds demonstrated varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.
  • Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Additional Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been investigated for other biological activities:

  • Antifungal Activity: Some derivatives show promise in treating fungal infections by inhibiting fungal cell growth.
  • Antiviral Properties: Certain compounds exhibit antiviral activity against plant viruses, suggesting potential applications in agriculture .

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H18N4O3S/c1-23-12-4-2-10(3-5-12)13-14(24-19-18-13)16(22)20-8-6-11(7-9-20)15(17)21/h2-5,11H,6-9H2,1H3,(H2,17,21)

InChI Key

BJCMDQXCIMUCAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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